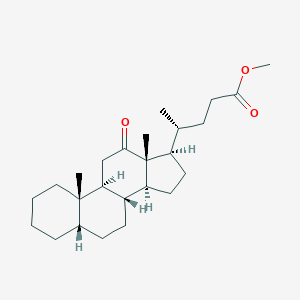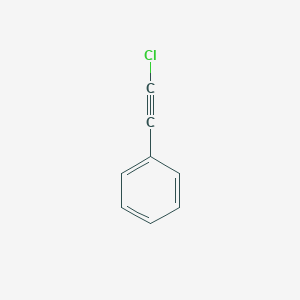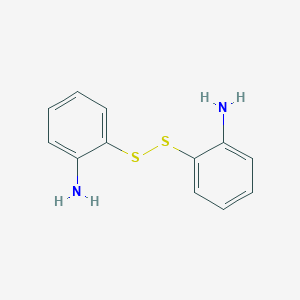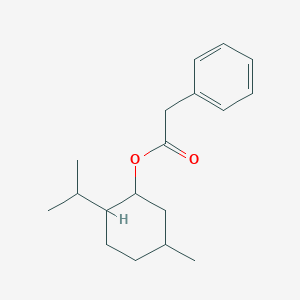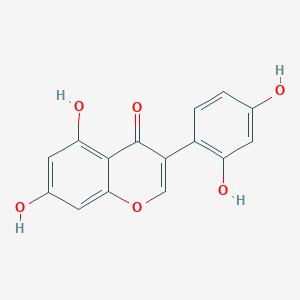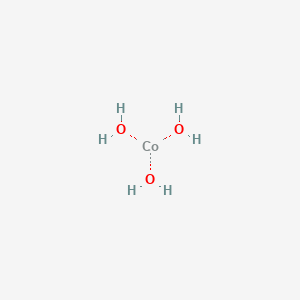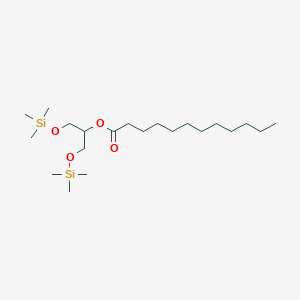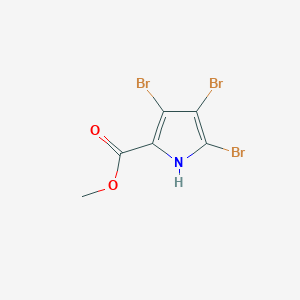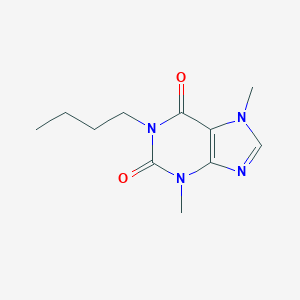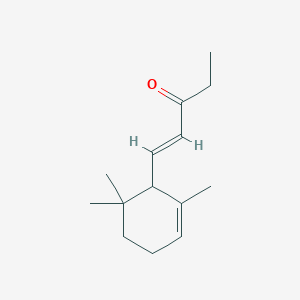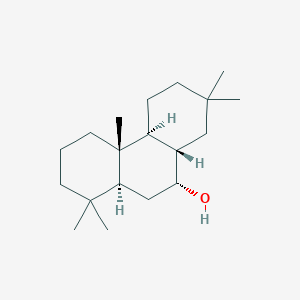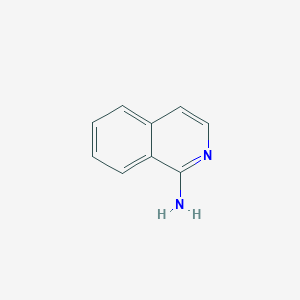
1-Aminoisoquinoline
概述
描述
1-Aminoisoquinoline is an organic compound belonging to the class of isoquinolines, which are heterocyclic aromatic compounds. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound has a molecular formula of C9H8N2 and is known for its significant biological activity and utility as a building block in organic synthesis .
作用机制
Target of Action
1-Aminoisoquinoline (1-AIQ) is a derivative of isoquinoline, a fundamental structure in compounds with notable biological activity . It has been found to interact with Receptor Interacting Protein 1 (RIPK1) , a critical mediator of programmed necrosis pathways involved in various diseases . Additionally, it has been suggested that 1-AIQ may interact with a putative uncharacterized protein in Trypanosoma brucei brucei .
Mode of Action
The mode of action of 1-AIQ involves forming hydrogen bonds with its targets. For instance, in the case of RIPK1, the this compound heterocycles of 1-AIQ act as a two-point hinge binder, forming hydrogen bonds with the main chain N and CO of residue Met 95 .
Biochemical Pathways
1-AIQ is significant in the biochemical pathway involving the Signal Amplification by Reversible Exchange (SABRE) technique . This technique is valuable in detecting low concentrations of chemical compounds, facilitating the understanding of their functions at the molecular level . The SABRE of 1-AIQ is applied to hyperpolarize 1-AIQ for diverse solvent systems .
Pharmacokinetics
It’s known that the compound’s permeability can be significantly improved with certain modifications, such as the introduction of a fluorine atom at specific positions . This suggests that 1-AIQ may have good bioavailability potential.
Result of Action
The result of 1-AIQ’s action is the amplification of individual protons of 1-AIQ at various magnetic fields, as observed in the SABRE technique . This amplification facilitates the detection of low concentrations of 1-AIQ, thereby enhancing our understanding of its functions at the molecular level .
Action Environment
The action of 1-AIQ can be influenced by various environmental factors. For instance, the SABRE technique applied to hyperpolarize 1-AIQ is influenced by the type of solvent system used . Both deuterated and non-deuterated solvents can be used, suggesting that the compound’s action, efficacy, and stability may vary depending on the solvent environment .
生化分析
Biochemical Properties
1-Aminoisoquinoline interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of pyrimidoisoquinolinone . The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the context and the specific biochemical reactions in which this compound is involved.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action depend on the particular biochemical reactions and cellular contexts in which this compound is involved.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex and can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
1-Aminoisoquinoline can be synthesized through various methods. One common synthetic route involves the nucleophilic substitution reaction of isoquinoline with a nitroso negative ion. This reaction typically proceeds in two steps:
- Generation of the nitroso negative ion.
- Nucleophilic substitution at the desired position on the isoquinoline ring .
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
化学反应分析
1-Aminoisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can replace the amino group or other positions on the isoquinoline ring
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-Aminoisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Isoquinoline derivatives are fundamental structures in compounds with notable biological activity.
Medicine: It is used in the development of pharmaceuticals, including potential treatments for various diseases.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
1-Aminoisoquinoline can be compared with other similar compounds such as:
Isoquinoline: The parent compound without the amino group.
Quinoline: A similar heterocyclic compound with a different ring structure.
1-Aminophthalazine: A compound with a similar structure but different biological activity
The uniqueness of this compound lies in its specific chemical properties and biological activities, which make it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
isoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSILBMSORKFRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165283 | |
| Record name | 1-Aminoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1532-84-9 | |
| Record name | 1-Isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1532-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminoisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinolin-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUG12T52WZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-aminoisoquinoline?
A1: The molecular formula of this compound is C9H8N2, and its molecular weight is 144.17 g/mol.
Q2: What are some of the common synthetic routes for 1-aminoisoquinolines?
A2: Several synthetic strategies have been developed for this compound synthesis. These include:
- Metal-free reactions: Utilizing readily available starting materials like 4H-pyran derivatives and secondary amines under mild conditions. []
- Metal-mediated reactions: Employing catalysts like copper, silver triflate, gold(III), rhodium(III), and ruthenium(II) in various coupling and cyclization reactions with substrates like 2-alkynylbenzaldoximes, benzamidines, and propargyl alcohols. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Domino reactions: Employing trimethylaluminum (Me3Al) for domino nucleophilic addition/intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. []
Q3: How do different substituents on the this compound scaffold affect its solid-state fluorescence properties?
A3: Research indicates that multisubstituted this compound derivatives exhibit dual-state emissions. While they fluoresce blue in solution, their solid-state fluorescence ranges from 444-468 nm with high quantum yields (40.3-98.1%). This solid-state fluorescence is attributed to twisted molecular conformations and loose stacking arrangements within the crystal structure, with conformation playing a more significant role than stacking. []
Q4: How do different metal catalysts influence the regioselectivity in the synthesis of 1-aminoisoquinolines from 2-alkynylbenzonitriles?
A4: The choice of metal catalyst significantly impacts the reaction pathway and resulting product. For instance, copper catalysts favor 6-endo-dig cyclization, leading to 1-aminoisoquinolines, while triflates of zinc, silver, bismuth, scandium, and ytterbium promote 5-exo-dig cyclization, yielding 1-aminoisoindolines. []
Q5: How does the pKa of the substituent at the 1-position of isoquinoline affect its activity as a factor Xa inhibitor?
A5: Studies on factor Xa inhibitors revealed that replacing benzamidine with less basic mimics or neutral residues at the 1-position significantly impacted pharmacokinetic profiles. Lowering the pKa led to improved properties like decreased clearance, increased volume of distribution, and enhanced oral absorption. This observation highlights the importance of fine-tuning the basicity of substituents for optimizing pharmacokinetic properties. []
Q6: What is the significance of the this compound scaffold in designing Mas-related G-protein-coupled receptor X1 (MRGPRX1) agonists?
A6: Research has shown that incorporating a this compound moiety into benzamidine-based MRGPRX1 agonists can significantly enhance potency and selectivity. This modification eliminates the positively charged amidinium group present in benzamidine while preserving the essential pharmacophore for MRGPRX1 binding. []
Q7: What are some potential applications of 1-aminoisoquinolines beyond their role as pharmaceutical agents?
A7: Beyond their potential as pharmaceuticals, this compound derivatives show promise as solid-state fluorescent materials due to their interesting dual-state emission properties. Further exploration of their photophysical properties and structure-property relationships could lead to their utilization in optoelectronic devices and other material science applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
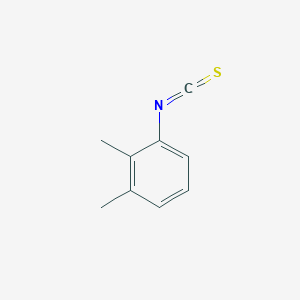
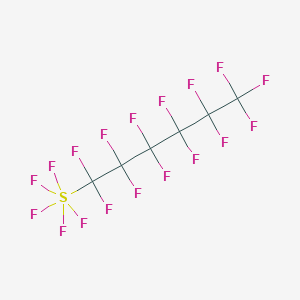
![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)
